molecular formula C12H20Cl3NO B14672255 Cyclopentanol, 1-(3-(bis-(2-chloroethyl)amino)-1-propyn-1-yl)-, hydrochloride CAS No. 40415-94-9

Cyclopentanol, 1-(3-(bis-(2-chloroethyl)amino)-1-propyn-1-yl)-, hydrochloride

Cat. No.: B14672255
CAS No.: 40415-94-9
M. Wt: 300.6 g/mol
InChI Key: OFRKYYWMHMDQPT-UHFFFAOYSA-N
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Description

Cyclopentanol, 1-(3-(bis-(2-chloroethyl)amino)-1-propyn-1-yl)-, hydrochloride is a complex organic compound that features a cyclopentanol moiety linked to a propynyl group substituted with a bis-(2-chloroethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanol, 1-(3-(bis-(2-chloroethyl)amino)-1-propyn-1-yl)-, hydrochloride typically involves multiple steps. One common route starts with the preparation of the cyclopentanol derivative, which is then subjected to a series of reactions to introduce the propynyl and bis-(2-chloroethyl)amino groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanol, 1-(3-(bis-(2-chloroethyl)amino)-1-propyn-1-yl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclopentanol moiety can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to modify the propynyl group or the bis-(2-chloroethyl)amino group.

    Substitution: The chlorine atoms in the bis-(2-chloroethyl)amino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while substitution reactions can produce various substituted amines.

Scientific Research Applications

Cyclopentanol, 1-(3-(bis-(2-chloroethyl)amino)-1-propyn-1-yl)-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentanol, 1-(3-(bis-(2-chloroethyl)amino)-1-propyn-1-yl)-, hydrochloride involves its interaction with cellular components. The bis-(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA synthesis and transcription . This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentanol, 1-(3-(bis-(2-chloroethyl)amino)-1-propyn-1-yl)-, hydrochloride is unique due to its combination of a cyclopentanol moiety with a propynyl group and a bis-(2-chloroethyl)amino group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

40415-94-9

Molecular Formula

C12H20Cl3NO

Molecular Weight

300.6 g/mol

IUPAC Name

1-[3-[bis(2-chloroethyl)amino]prop-1-ynyl]cyclopentan-1-ol;hydrochloride

InChI

InChI=1S/C12H19Cl2NO.ClH/c13-7-10-15(11-8-14)9-3-6-12(16)4-1-2-5-12;/h16H,1-2,4-5,7-11H2;1H

InChI Key

OFRKYYWMHMDQPT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#CCN(CCCl)CCCl)O.Cl

Origin of Product

United States

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